molecular formula C18H35O5P B3821129 Dibutyl 2-dipropylphosphorylbutanedioate

Dibutyl 2-dipropylphosphorylbutanedioate

Cat. No.: B3821129
M. Wt: 362.4 g/mol
InChI Key: WGALUDJNNQMMKT-UHFFFAOYSA-N
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Description

Dibutyl 2-dipropylphosphorylbutanedioate is an organic compound that belongs to the class of organophosphorus compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2-dipropylphosphorylbutanedioate typically involves the esterification of butanedioic acid with butanol and propanol in the presence of a phosphorylating agent. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-dipropylphosphorylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

Dibutyl 2-dipropylphosphorylbutanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of dibutyl 2-dipropylphosphorylbutanedioate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A commonly used plasticizer with similar ester functional groups.

    Diisobutyl phthalate: Another plasticizer with slightly different alkyl groups.

    Diethyl phthalate: A related compound with ethyl groups instead of butyl groups.

Uniqueness

Dibutyl 2-dipropylphosphorylbutanedioate is unique due to the presence of both butyl and propyl groups attached to a phosphoryl group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

dibutyl 2-dipropylphosphorylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35O5P/c1-5-9-11-22-17(19)15-16(18(20)23-12-10-6-2)24(21,13-7-3)14-8-4/h16H,5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGALUDJNNQMMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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